Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl ester at position 3, a difluoromethyl group at position 7, and a furan-2-yl substituent at position 4. Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their bioisosteric resemblance to purines, enabling interactions with kinase ATP-binding pockets and other biological targets . The difluoromethyl group enhances metabolic stability and lipophilicity, while the furan-2-yl moiety contributes to π-π stacking interactions in binding sites .
Properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O3/c1-20-13(19)7-6-16-18-9(11(14)15)5-8(17-12(7)18)10-3-2-4-21-10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBNHNDGBPUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidine derivatives, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents like difluoromethyl iodide or bromide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan boronic acid or halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl-substituted pyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the furan ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrimidine derivatives vary primarily in substituents at positions 3, 5, and 7, which dictate their physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The difluoromethyl group at position 7 (as in the target compound) balances lipophilicity and metabolic stability compared to trifluoromethyl analogues, which exhibit stronger electron-withdrawing effects but higher toxicity risks . Furan-2-yl at position 5 (target compound) provides distinct electronic and steric properties compared to aryl substituents (e.g., 4-methoxyphenyl).
Ester Group Influence :
- Methyl esters (target compound) generally exhibit faster hydrolysis in vivo compared to ethyl or isopropyl esters, impacting bioavailability .
- Ethyl esters (e.g., CAS 438218-13-4) are commonly used in preclinical studies due to a balance between stability and reactivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, involving SNAr reactions or Suzuki-Miyaura couplings for substituent introduction .
- Trifluoromethyl analogues require specialized reagents (e.g., PyBroP for C–O bond activation), increasing synthesis complexity .
Biological Performance :
- Derivatives with 3,4,5-trimethoxyphenyl or 4-fluoroaryl groups at position 5 demonstrate superior cytotoxicity in cancer cell lines (e.g., IC50 values < 1 µM) compared to furan-containing analogues, suggesting substituent-dependent potency .
Biological Activity
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 293.23 g/mol
- CAS Number : 676249-26-6
Structural Features
The structure includes a difluoromethyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 293.23 g/mol |
| CAS Number | 676249-26-6 |
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in cell signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. A study demonstrated that certain derivatives exhibited IC values as low as 18 nM against PI3Kδ, highlighting their potential as therapeutic agents in oncology .
Antimicrobial and Antiviral Properties
The compound has also shown promise in antimicrobial and antiviral applications. In vitro studies have indicated that it can inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents .
Case Study 1: PI3Kδ Inhibition
In a series of experiments focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, researchers identified this compound as a potent inhibitor of PI3Kδ. The compound demonstrated selective inhibition compared to other isoforms, making it a candidate for further development in treating conditions like systemic lupus erythematosus (SLE) .
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, supporting its potential use in treating bacterial infections .
Q & A
Advanced Research Question
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalysis : Use of KCO or NaHCO to deprotonate amines in nucleophilic substitutions .
- Temperature control : Reflux at 120°C in sealed tubes prevents byproduct formation in cyclization steps .
- Workup : Acid-base extraction (e.g., HCl neutralization) and flash chromatography (silica gel, CHCl/MeOH) enhance purity .
What is the hypothesized mechanism of action for this compound in enzyme inhibition?
Advanced Research Question
The difluoromethyl and furan groups are critical for binding:
- Hydrophobic interactions : The trifluoromethyl/difluoromethyl group occupies hydrophobic pockets in kinases (e.g., KDR or PI3Kδ) .
- Hydrogen bonding : The pyrimidine nitrogen interacts with catalytic lysine residues (e.g., Lys833 in PI3Kδ) .
- Electrostatic effects : The carboxylate group may chelate Mg ions in ATP-binding sites .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Reproducibility checks : Validate assays under standardized conditions (e.g., 10% FBS in cell culture for cytotoxicity studies) .
- SAR analysis : Compare substituent effects (e.g., replacing difluoromethyl with trifluoromethyl alters IC by 3-fold) .
- Structural analogs : Test derivatives (e.g., 7-chloro or 5-methyl variants) to isolate contributing functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
